Methyl 4,6-dibromo-1H-indazole-3-carboxylate
Description
Methyl 4,6-dibromo-1H-indazole-3-carboxylate is a brominated indazole derivative characterized by a carboxylate ester group at the 3-position and bromine substituents at the 4- and 6-positions of the indazole ring. Brominated indazoles are often explored for their bioactivity, particularly as kinase inhibitors or intermediates in synthesizing complex heterocycles. The ester group enhances solubility and stability compared to carboxylic acid counterparts, making it a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C9H6Br2N2O2 |
|---|---|
Molecular Weight |
333.96 g/mol |
IUPAC Name |
methyl 4,6-dibromo-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C9H6Br2N2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13) |
InChI Key |
CNSQAUYFFQMCOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1C(=CC(=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromo-1H-indazole-3-carboxylate typically involves the bromination of a suitable indazole precursor followed by esterification. One common method includes:
Bromination: Starting with 1H-indazole-3-carboxylic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Esterification: The brominated product is then subjected to esterification using methanol and a catalytic amount of sulfuric acid or another acid catalyst. The reaction mixture is refluxed to obtain the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Utilizing large reactors for the bromination step, ensuring efficient mixing and temperature control.
Continuous Esterification: Employing continuous flow reactors for the esterification step to enhance yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding indazole derivative without bromine atoms.
Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Major Products:
Substitution: Methyl 4-methoxy-6-bromo-1H-indazole-3-carboxylate.
Reduction: 1H-indazole-3-carboxylate.
Oxidation: 4,6-dibromo-1H-indazole-3-carboxylic acid.
Scientific Research Applications
Methyl 4,6-dibromo-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Mechanism of Action
The mechanism of action of Methyl 4,6-dibromo-1H-indazole-3-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atoms and the ester group play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit specific enzymes by forming stable complexes, leading to altered biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Indazole Derivatives
- 4,6-Dibromo-2H-Indazole-3-Carbaldehyde : This analog replaces the carboxylate ester with an aldehyde group. The aldehyde moiety increases electrophilicity, favoring nucleophilic addition reactions, whereas the ester group in the target compound offers better hydrolytic stability and compatibility with esterase-mediated prodrug strategies .
- Unsubstituted Indazole-3-Carboxylates: Non-brominated analogs lack the electron-withdrawing bromine substituents, leading to reduced ring aromaticity and altered reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine atoms enhance electrophilic substitution selectivity at specific positions .
Methyl Esters of Aromatic Heterocycles
- Methyl Palmitate and Linolenate: These fatty acid methyl esters (FAMEs) share the ester functional group but lack aromaticity. Their nonpolar aliphatic chains contrast sharply with the planar indazole ring, resulting in divergent physicochemical properties (e.g., lower melting points for FAMEs vs. higher thermal stability for aromatic esters) .
- Sandaracopimaric Acid Methyl Ester : A diterpenic methyl ester with a rigid tricyclic framework. Unlike the indazole derivative, its biological activity stems from terpene-related interactions (e.g., antimicrobial effects), whereas brominated indazoles are more likely to target enzyme active sites .


Key Physicochemical and Functional Comparisons
Table 1: Properties of Methyl 4,6-Dibromo-1H-Indazole-3-Carboxylate and Analogs
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|
| This compound* | ~325.9 (estimated) | Bromine, carboxylate ester | Electrophilic aromatic substitution; ester hydrolysis |
| 4,6-Dibromo-2H-indazole-3-carbaldehyde | 324.9 | Bromine, aldehyde | Nucleophilic addition; aldehyde oxidation |
| Methyl Palmitate | 270.5 | Aliphatic ester | Saponification; lipid membrane integration |
| Sandaracopimaric Acid Methyl Ester | 332.5 | Diterpene, ester | Antimicrobial activity; radical scavenging |
*Estimated based on bromine and indazole core contributions .
Challenges and Limitations
- Data Gaps : Direct experimental data (e.g., melting points, spectroscopic profiles) for this compound are absent in the provided evidence, necessitating extrapolation from analogs.
- Functional Group Interactions : The interplay between bromine’s electron-withdrawing effects and the ester group’s steric demands may complicate synthetic pathways compared to simpler methyl esters .
Biological Activity
Methyl 4,6-dibromo-1H-indazole-3-carboxylate is a synthetic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a dibrominated indazole structure, which contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 332.98 g/mol. The presence of bromine atoms enhances the compound's lipophilicity and influences its interaction with biological targets.
Research indicates that compounds with an indazole scaffold can interact with various biological pathways. This compound is hypothesized to exert its effects through:
- Inhibition of Protein Kinases : Similar compounds have shown activity against p21-activated kinase (PAK1), which is involved in tumor progression. Inhibiting PAK1 can lead to reduced cancer cell migration and invasion .
- Cytotoxic Effects : The compound may exhibit cytotoxicity against various cancer cell lines, similar to other dibrominated indoles that have demonstrated anti-cancer properties .
Anticancer Activity
This compound has been evaluated for its anticancer potential. Studies have shown that related indazole derivatives possess significant cytotoxic activity against several cancer cell lines, including colon and breast cancer cells. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT-116 (colon) | TBD | |
| Meridianin F | HL60 (leukemia) | 6–10 | |
| Meridianin C | A549 (lung) | 1–10 |
The exact IC50 values for this compound are yet to be determined but are expected to be within the range observed for similar compounds.
Antimicrobial Activity
Indole derivatives have been extensively studied for their antimicrobial properties. This compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, similar to other dibrominated indoles. Research has indicated that certain related compounds show promising activity against resistant bacterial strains .
Study on Antidepressant Activity
A study investigating the antidepressant effects of dibrominated indoles found that certain derivatives exhibited significant activity in animal models. This compound's structural similarities to serotonin may suggest potential use in treating depression-related disorders .
In Vivo Studies
In vivo studies using animal models have demonstrated the efficacy of similar compounds in reducing tumor growth and enhancing survival rates in cancer models. The mechanisms often involve apoptosis induction and inhibition of angiogenesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


